molecular formula C8H11N3O4S B1649234 [({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid CAS No. 1049677-61-3

[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

Cat. No. B1649234
M. Wt: 245.26 g/mol
InChI Key: FQMCCEJYKZWARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid” is a product used for proteomics research . Its molecular formula is C8H11N3O4S .

Scientific Research Applications

Chemical Structure and Properties

This compound falls within a category of chemicals that may be studied for their unique structural properties and potential applications in various fields such as material science, pharmaceuticals, and chemical synthesis. The presence of the 1,2,4-oxadiazole ring, for instance, is notable for its application in drug development due to its bioisosteric properties and ability to engage in hydrogen bonding, potentially affecting the biological activity of molecules (Lisheng Cai et al., 2008).

Potential Therapeutic Applications

While specific studies on [(5[(Dimethylamino)carbonyl]1,2,4oxadiazol3ylmethyl)thio]aceticacid[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid were not identified, compounds with similar structures have been explored for therapeutic uses. For example, heterocyclic compounds, like those containing oxadiazole rings, have been examined for their potential in treating various diseases due to their diverse pharmacological activities (T. Saito et al., 1997).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, research might focus on the detection, behavior, and breakdown of complex molecules in various environments. Though specific data on [(5[(Dimethylamino)carbonyl]1,2,4oxadiazol3ylmethyl)thio]aceticacid[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid is not available, similar compounds are often subjects of study for their environmental impact and methods for their detection and quantification in biological and environmental samples (W. Stillwell et al., 1999).

Metabolism and Bioavailability Studies

Research into the metabolism and bioavailability of chemicals similar to [(5[(Dimethylamino)carbonyl]1,2,4oxadiazol3ylmethyl)thio]aceticacid[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid can provide insights into how such compounds are processed by living organisms. Studies often investigate how these chemicals are absorbed, metabolized, and excreted, as well as their potential effects on the body at the cellular level (B. Karanam et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in proteomics research and possibly in the development of new pharmaceuticals, given the biological activity of similar compounds .

properties

IUPAC Name

2-[[5-(dimethylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-11(2)8(14)7-9-5(10-15-7)3-16-4-6(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMCCEJYKZWARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NO1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Reactant of Route 2
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Reactant of Route 3
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Reactant of Route 4
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Reactant of Route 5
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

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